molecular formula C24H18F2N2O3 B2943127 N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114832-25-5

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No. B2943127
M. Wt: 420.416
InChI Key: QDXZSIRLVJLPNH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.



Synthesis Analysis

The synthesis of a compound refers to the process by which the compound is made. This can involve various chemical reactions, starting from simple raw materials or precursors. The synthesis analysis would involve a detailed step-by-step description of this process, including the conditions required for each step (temperature, pressure, catalysts, etc.).



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the three-dimensional structure of a molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the compound.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can provide valuable information about the compound’s structure and reactivity.


Scientific Research Applications

Crystal Structure and Anion Coordination

Research has demonstrated that derivatives of quinoline-based amides, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, exhibit unique crystal structures and anion coordination abilities. These compounds can form tweezer-like geometries and channel-like structures through weak C–H⋯π and C–H⋯O interactions, showcasing their potential in crystal engineering and as components in supramolecular assemblies (Kalita & Baruah, 2010).

Structural Aspects of Amide Derivatives

The structural aspects of isoquinoline derivatives, including their ability to form gels and crystalline salts with mineral acids, have been explored. These properties are influenced by the planarity of anions and have implications for the development of novel materials and pharmaceutical formulations (Karmakar et al., 2007).

Antimicrobial Activities

Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of quinoline-based amides in developing new antimicrobial agents. These compounds have shown promising results against various pathogenic microorganisms, indicating their potential application in treating infectious diseases (Debnath & Ganguly, 2015).

Antitubercular Properties

Quinoline derivatives, particularly 2-(quinolin-4-yloxy)acetamides, have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds exhibit activity against drug-susceptible and drug-resistant strains of M. tuberculosis, showing potential as candidates for future development into drugs for tuberculosis treatment (Pissinate et al., 2016).

Fluorescent Sensors and Lanthanide Complexes

Aryl amide ligands based on quinoline, such as N-(p-tolyl)-2-(quinolin-8-yloxy)acetamide, have been utilized to synthesize lanthanide(III) complexes. These complexes exhibit luminescent properties, making them suitable for applications in optical materials and sensors. The research into these complexes focuses on their synthesis, characterization, and the study of their luminescent properties, which could lead to applications in lighting, displays, and bioimaging (Wu et al., 2008).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, as well as information on how to handle and dispose of the compound safely.


Future Directions

Future directions would involve a discussion of potential areas for further research. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.


I hope this general information is helpful. For specific information on “N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide”, I would recommend consulting a chemical database or scientific literature. Please note that handling and experimenting with chemical compounds should always be done by trained professionals in a controlled environment, following all relevant safety protocols.


properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3/c1-30-17-9-6-15(7-10-17)22-13-23(18-4-2-3-5-21(18)28-22)31-14-24(29)27-16-8-11-19(25)20(26)12-16/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXZSIRLVJLPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

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